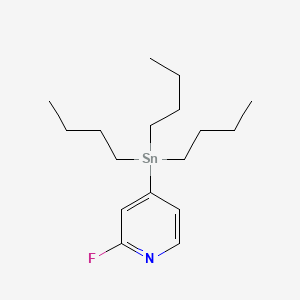

2-Fluoro-4-(tributylstannyl)pyridine

描述

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

Fluorinated heterocycles are of paramount importance in various scientific disciplines, owing to the unique properties conferred by the fluorine atom.

The pyridine (B92270) ring is a fundamental structural motif found in a vast array of biologically active compounds and functional materials. enpress-publisher.comresearchgate.net In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure due to its presence in numerous approved drugs and natural products. rsc.orgrsc.org Its ability to act as a polar and ionizable aromatic system enhances the solubility and bioavailability of drug candidates. enpress-publisher.comresearchgate.net Pyridine derivatives are integral to the development of new therapeutic agents for a wide range of diseases. researchgate.netrsc.org The adaptability of the pyridine nucleus allows for extensive structural modifications, making it a versatile starting point in the quest for novel pharmaceuticals. enpress-publisher.comresearchgate.net

In the realm of materials science, pyridine-containing polymers and dyes are valued for their specific electronic and optical properties. The nitrogen atom in the pyridine ring can coordinate with metals, leading to applications in catalysis and as ligands in coordination complexes. Furthermore, the aromatic nature of the pyridine ring contributes to the thermal stability of materials in which it is incorporated.

The introduction of fluorine into a pyridine ring significantly alters its physicochemical properties and chemical reactivity. nih.govnih.gov Fluorine is the most electronegative element, and its presence can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The substitution of a hydrogen atom with a fluorine atom can lead to a lower pKa value of the pyridine, making it less basic.

Evolution and Strategic Importance of Organotin Reagents in Cross-Coupling Chemistry

Organotin reagents, or organostannanes, have become indispensable tools in the formation of carbon-carbon bonds, largely due to the advent of palladium-catalyzed cross-coupling reactions.

The foundation for the Stille coupling reaction was laid in the late 1970s with early observations of palladium-catalyzed cross-coupling reactions. libretexts.org In 1976, Colin Eaborn reported the palladium-catalyzed coupling of aryl halides with organotin reagents. wikipedia.org This was followed by the work of Migita, who in 1977, published on the coupling of allyl-tin reagents with aryl and acyl halides. wikipedia.org However, it was John Kenneth Stille who, in 1978, significantly expanded the scope of this reaction by successfully coupling a wide variety of alkyl tin reagents with numerous aryl and acyl halides under mild conditions and with high yields. libretexts.orgwikipedia.org In recognition of his extensive contributions to the synthetic and mechanistic understanding of this transformation, the reaction is now widely known as the Stille reaction. organicreactions.org

Organostannanes are highly versatile building blocks in organic synthesis due to several key characteristics. ossila.com They are generally stable to air and moisture, which allows for ease of handling and purification. wikipedia.orgorganicreactions.org This stability also means that they are compatible with a wide range of functional groups, often eliminating the need for protecting groups in complex syntheses. organicreactions.org Organostannanes are key reagents in Stille reactions, which are known for their ability to form carbon-carbon bonds under mild conditions. ossila.com The reactivity of organostannanes can be tuned by the nature of the organic groups attached to the tin atom, providing a high degree of control in synthetic planning.

Position of 2-Fluoro-4-(tributylstannyl)pyridine within the Landscape of Functionalized Pyridines

This compound is a bifunctional molecule that combines the features of a fluorinated pyridine and an organostannane. This unique combination makes it a valuable reagent in organic synthesis, particularly for the introduction of a 2-fluoropyridin-4-yl moiety into a target molecule via a Stille cross-coupling reaction. The fluorine atom at the 2-position activates the pyridine ring for potential nucleophilic aromatic substitution reactions, while the tributylstannyl group at the 4-position serves as a handle for palladium-catalyzed cross-coupling. This dual reactivity allows for sequential functionalization, making it a strategic building block in the synthesis of complex pharmaceutical and agrochemical compounds.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 457061-31-3 |

| Molecular Formula | C₁₇H₃₀FNSn |

| Molecular Weight | 386.14 g/mol |

| Appearance | Liquid |

| Density | 1.187 g/mL at 25 °C |

| Refractive Index | n20/D 1.508 |

属性

IUPAC Name |

tributyl-(2-fluoropyridin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKPEWRENKJYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30FNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586019 | |

| Record name | 2-Fluoro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457061-31-3 | |

| Record name | 2-Fluoro-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 4 Tributylstannyl Pyridine and Analogues

Precursor Synthesis and Regioselective Functionalization Approaches

The successful synthesis of 2-Fluoro-4-(tributylstannyl)pyridine hinges on the effective and controlled functionalization of the pyridine (B92270) core. This requires careful consideration of the directing effects of substituents and the choice of reagents to achieve the desired regiochemistry.

Strategies for Selective Introduction of Fluorine onto Pyridine Rings

The introduction of a fluorine atom at the C-2 position of the pyridine ring is a critical first step in the synthesis of the target compound. Several methods have been developed for the selective fluorination of pyridines.

One prominent method is the direct C–H fluorination of pyridines. For instance, the use of silver(II) fluoride (B91410) (AgF₂) has been shown to be effective for the site-selective fluorination of pyridines at the position adjacent to the nitrogen atom. This method is advantageous due to its high regioselectivity and tolerance for various functional groups. innospk.com

Another versatile approach involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts. These salts then serve as effective precursors for nucleophilic fluorination. This two-step process, involving activation of the pyridine N-oxide followed by displacement with a fluoride source, offers a mild and metal-free route to 2-fluoropyridines. acs.org

The Balz-Schiemann reaction, a classical method for introducing fluorine, can also be employed. This involves the diazotization of 2-aminopyridines in the presence of a fluoride source, such as tetrafluoroboric acid (HBF₄), followed by thermal decomposition of the resulting diazonium salt. chemicalbook.com For example, 2-bromo-4-aminopyridine can be converted to 2-bromo-4-fluoropyridine (B1291336) through this method. chemicalbook.com

Furthermore, halogen exchange reactions provide another pathway. For instance, 2-chloropyridine (B119429) can be converted to 2-fluoropyridine (B1216828) by reaction with potassium bifluoride (KHF₂) at elevated temperatures. Similarly, 2-amino-4-chloropyridine (B16104) can be transformed into 2-amino-4-fluoropyridine (B1287999) using sodium fluoride in N,N-dimethylformamide. chemicalbook.com

| Method | Reagents | Key Features |

| Direct C-H Fluorination | Silver(II) fluoride (AgF₂) | High regioselectivity for the C-2 position; tolerant of various functional groups. innospk.com |

| From Pyridine N-Oxides | Activating agent (e.g., Ts₂O), trialkylamine, fluoride source | Mild, metal-free conditions; proceeds via a 2-pyridyltrialkylammonium salt intermediate. acs.org |

| Balz-Schiemann Reaction | Sodium nitrite, tetrafluoroboric acid (HBF₄) | Starts from aminopyridines; involves a diazonium salt intermediate. chemicalbook.com |

| Halogen Exchange | Potassium bifluoride (KHF₂) or Sodium fluoride (NaF) | Replaces a chloro or bromo substituent with fluorine, often requiring high temperatures. chemicalbook.com |

Directed and Undirected Metalation Strategies for Pyridine Functionalization

With the fluorine atom in place at the C-2 position, the next challenge is the introduction of the tributylstannyl group at the C-4 position. This is typically achieved through metalation of the pyridine ring followed by quenching with an electrophilic tin reagent.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In the context of 2-fluoropyridine, the fluorine atom can act as a directing group, facilitating the removal of a proton at the adjacent C-3 position. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is crucial to avoid addition to the pyridine ring. Studies have shown that LDA-mediated ortho-lithiation of 2-fluoropyridine proceeds efficiently at low temperatures to form 2-fluoro-3-lithiopyridine.

However, to achieve C-4 functionalization, a different precursor is necessary. A common strategy involves starting with a 4-halopyridine derivative. For example, a 2-fluoro-4-halopyridine (where the halogen is typically bromine or iodine) can undergo halogen-metal exchange with an organolithium reagent such as n-butyllithium at low temperatures. This generates a 4-lithiated 2-fluoropyridine intermediate.

This lithiated species can then undergo a transmetalation reaction. While direct quenching with a tin electrophile is common, transmetalation to other metals like zinc or copper can offer advantages in terms of reactivity and functional group tolerance. The resulting organozinc or organocuprate species can then participate in cross-coupling reactions. For the direct formation of pyridylstannanes, the lithiated intermediate is typically trapped with a trialkyltin halide, such as tributyltin chloride. The tin-lithium exchange is a rapid and generally high-yielding reaction. arkat-usa.org

Direct deprotonation at the C-4 position of a pyridine ring, remote from the nitrogen atom, is a significant challenge due to the directing influence of the nitrogen. Traditional organolithium reagents tend to either add to the C-2 or C-6 positions or, in the presence of a directing group, deprotonate at an adjacent position.

Recent advancements have shown that the use of heavier alkali-metal organometallics, such as organosodium reagents, can overcome this challenge. For instance, n-butylsodium has been demonstrated to selectively deprotonate pyridine at the C-4 position. This is attributed to the more ionic character of the carbon-sodium bond and different aggregation states compared to organolithium reagents. The resulting 4-sodiopyridine can then be trapped with various electrophiles. While this method has been demonstrated for pyridine itself, its application to substituted pyridines like 2-fluoropyridine for C-4 functionalization represents a promising area of research.

Organometallic reagents are indispensable tools for the functionalization of pyridines.

Organolithium Reagents: As discussed, organolithiums are crucial for both directed ortho-metalation and halogen-metal exchange reactions. Their high reactivity allows for the facile generation of pyridyl anions, which can then be functionalized. However, their high reactivity also necessitates low temperatures and careful control to avoid side reactions.

Organomagnesium Reagents (Grignard Reagents): Grignard reagents are generally less reactive and more functional group tolerant than their organolithium counterparts. They can be prepared from halopyridines via magnesium insertion or through a halogen-magnesium exchange reaction. The Knochel-Hauser base (TMPMgCl·LiCl) is a particularly useful magnesium amide base for the directed metalation of a wide range of aromatic and heteroaromatic compounds, including pyridines, often with improved regioselectivity and functional group compatibility compared to lithium bases. chem-station.comznaturforsch.com These magnesiated pyridines can then be used in subsequent reactions, including transmetalation to other metals or direct reaction with electrophiles.

Organozinc Reagents: Organozinc reagents are known for their excellent functional group tolerance and are key partners in Negishi cross-coupling reactions. wikipedia.orgnumberanalytics.com They can be prepared from organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂), or directly from an organic halide and activated zinc metal. The resulting organozinc species are less reactive than organolithiums or Grignards, which allows for a broader range of functional groups to be present in the molecule. The transmetalation of a 4-lithiated or 4-magnesiated 2-fluoropyridine to the corresponding zinc reagent would provide a stable intermediate for subsequent cross-coupling reactions. orgsyn.orgorganic-chemistry.org

| Organometallic Reagent | Method of Generation | Key Features and Applications in Pyridine Functionalization |

| Organolithium | Deprotonation (e.g., with LDA), Halogen-metal exchange (e.g., with n-BuLi) | Highly reactive; used for generating pyridyl anions for subsequent functionalization. Requires low temperatures. |

| Organomagnesium | Mg insertion, Halogen-magnesium exchange, Deprotonation with Mg-amide bases (e.g., Knochel-Hauser base) | More functional group tolerant than organolithiums; used in cross-coupling and as precursors for other organometallics. chem-station.comnih.gov |

| Organozinc | Transmetalation from Li or Mg species, Direct insertion of activated Zn | Excellent functional group tolerance; primarily used in Negishi cross-coupling reactions. organicreactions.orgsigmaaldrich.com |

Stannylation Reactions for this compound Formation

The final step in the synthesis of this compound is the introduction of the tributylstannyl group. This is most commonly achieved by reacting a nucleophilic 4-pyridyl organometallic intermediate with an electrophilic tin species.

The most direct route involves the generation of a 4-lithiated or 4-magnesiated 2-fluoropyridine intermediate, as described in section 2.1.2.1. This is typically accomplished through a halogen-metal exchange starting from a 2-fluoro-4-halopyridine precursor, such as 2-fluoro-4-bromopyridine or 2-fluoro-4-iodopyridine. The synthesis of these precursors can be achieved, for example, through the Balz-Schiemann reaction of the corresponding 4-aminopyridine (B3432731) derivative. chemicalbook.com

Once the 2-fluoro-4-pyridyl anion is generated in situ, it is quenched with tributyltin chloride (Bu₃SnCl). The reaction is generally fast and provides the desired this compound in good yield. The choice between a lithium or magnesium intermediate can depend on the presence of other functional groups in the molecule, with the magnesium species often offering greater compatibility.

An alternative, though less direct, approach could involve a palladium-catalyzed Stille coupling reaction. In this scenario, a 2-fluoro-4-halopyridine would be coupled with a distannane reagent, such as hexabutylditin, in the presence of a palladium catalyst. However, the use of organometallic intermediates generated via halogen-metal exchange is generally more common and efficient for the synthesis of organostannanes.

Methodologies for Installing the Tributylstannyl Moiety

The primary and most common method for the synthesis of this compound involves a halogen-metal exchange reaction followed by quenching with an electrophilic tin reagent. This approach typically utilizes a halogenated 2-fluoropyridine precursor, such as 2-fluoro-4-bromopyridine or 2-fluoro-4-iodopyridine.

The general procedure commences with the deprotonation of a suitable bromopyridine, for instance, 2-bromopyridine, using a strong organolithium base like n-butyllithium (n-BuLi). chemicalbook.com This reaction is typically carried out at low temperatures, around -78 °C, in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF), to generate a highly reactive lithiated intermediate. chemicalbook.com Following the formation of the pyridyllithium species, an electrophilic tin reagent, most commonly tributyltin chloride (Bu3SnCl), is introduced to the reaction mixture. chemicalbook.com The nucleophilic carbon of the pyridyllithium attacks the electrophilic tin atom, displacing the chloride and forming the desired carbon-tin bond.

Reaction Scheme:

Py represents the pyridine ring.

This methodology is widely applicable for the synthesis of various arylstannanes and heteroarylstannanes. The choice of the starting halogenated pyridine is crucial, with iodides and bromides being the most common due to their favorable reactivity in halogen-metal exchange reactions.

Optimization of Reaction Conditions and Reagent Stoichiometry for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of several reaction parameters.

Temperature: The initial lithiation step is highly exothermic and requires strict temperature control. Maintaining a low temperature, typically -78 °C, is critical to prevent side reactions, such as decomposition of the organolithium reagent or unwanted reactions with the solvent. chemicalbook.com

Reagent Stoichiometry: A slight excess of the organolithium reagent (e.g., 1.1 equivalents) is often employed to ensure complete conversion of the starting halopyridine. Similarly, a stoichiometric amount or a slight excess of tributyltin chloride is used to quench the lithiated intermediate effectively. chemicalbook.com

Solvent: Anhydrous and aprotic solvents are essential to prevent the quenching of the highly basic organolithium intermediate. Tetrahydrofuran (THF) is a commonly used solvent due to its good solvating properties for both the organolithium reagent and the pyridine substrate at low temperatures. chemicalbook.com

Reaction Time: Sufficient time must be allowed for both the halogen-metal exchange and the subsequent stannylation reaction to proceed to completion. The lithiation is typically rapid, while the reaction with tributyltin chloride may require several hours at low temperature.

Work-up Procedure: The reaction is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride to neutralize any remaining organolithium species. chemicalbook.com Subsequent extraction with an organic solvent and purification by column chromatography or distillation under reduced pressure are necessary to isolate the pure product. chemicalbook.com

| Parameter | Optimized Condition | Rationale |

| Temperature | -78 °C | Minimizes side reactions and decomposition of the organolithium intermediate. |

| Base | n-Butyllithium (n-BuLi) | Efficiently performs halogen-metal exchange. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants at low temperatures and is aprotic. |

| Quenching Agent | Saturated aq. NH4Cl | Neutralizes excess organolithium reagent. |

| Purification | Column Chromatography / Distillation | Removes byproducts and unreacted starting materials. |

This table represents a generalized summary of optimized conditions based on common laboratory practices for similar reactions.

Alternative Synthetic Routes to Fluorinated Pyridine-Stannyl Derivatives (e.g., involving C-F bond cleavage)

While the halogen-metal exchange route is prevalent, alternative strategies for the synthesis of fluorinated pyridine-stannyl derivatives are being explored, some of which involve the challenging activation and functionalization of carbon-fluorine (C-F) bonds. The C-F bond is the strongest single bond to carbon, making its cleavage a significant synthetic hurdle.

Research into transition-metal-mediated C-F bond activation has opened new avenues for the synthesis of complex fluorinated molecules. This approach typically involves the oxidative addition of a C-F bond to a low-valent transition metal center. While not yet a standard method for the synthesis of this compound, the principles could be applied to develop novel synthetic routes.

For instance, a hypothetical alternative could involve the direct stannylation of a polyfluorinated pyridine. This would require a catalyst capable of selectively cleaving a C-F bond at the 4-position and facilitating the formation of a C-Sn bond. Such a method would be highly attractive as it could potentially start from more readily available fluorinated pyridine feedstocks.

Another conceptual approach could involve a nucleophilic aromatic substitution (SNAr) reaction on a difluoropyridine derivative. In this scenario, a tin-based nucleophile would displace a fluorine atom. However, the nucleophilicity of many tin reagents is not typically sufficient for such transformations without the aid of a catalyst.

These alternative routes remain largely in the realm of academic research and are not yet established methods for the routine synthesis of this compound. The development of practical and efficient methods for C-F bond stannylation would represent a significant advancement in organofluorine chemistry.

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 4 Tributylstannyl Pyridine

Palladium-Catalyzed Cross-Coupling Reactions

2-Fluoro-4-(tributylstannyl)pyridine is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Its reactivity is centered around the carbon-tin bond, which readily participates in the Stille coupling, a powerful method for constructing complex molecular architectures.

The Stille reaction involves the coupling of an organotin compound, such as this compound, with an organic electrophile, typically an aryl or heteroaryl halide or triflate, in the presence of a palladium catalyst. wikipedia.orgnumberanalytics.com This reaction is highly valued for its tolerance of a wide variety of functional groups and the relative stability of the organostannane reagents to air and moisture. wikipedia.org

The catalytic cycle of the Stille reaction is a well-studied process that proceeds through three fundamental steps: youtube.com

Oxidative Addition: The cycle begins with a 14-electron palladium(0) complex, which is the active catalyst. libretexts.org This species undergoes oxidative addition with the aryl/heteroaryl halide (Ar-X) or triflate (Ar-OTf). In this step, the palladium center is oxidized from Pd(0) to Pd(II), and the Ar and X groups are added to the metal, typically forming a cis-palladium(II) intermediate that may rapidly isomerize to the more stable trans isomer. libretexts.org

Transmetalation: This is often the rate-determining step of the cycle. The organostannane, this compound, exchanges its pyridyl group for the halide or triflate on the palladium(II) complex. youtube.com The precise mechanism of transmetalation can vary depending on the substrates and conditions, but a common pathway involves an associative mechanism where the organostannane coordinates to the palladium center, forming a transient pentavalent intermediate before the tributyltin halide is eliminated. wikipedia.orgyoutube.com This step results in a new palladium(II) intermediate where both organic coupling partners (the aryl group from the halide and the fluoropyridyl group from the stannane) are bound to the metal center.

Reductive Elimination: The final step involves the two organic groups on the palladium(II) complex coupling together to form a new carbon-carbon bond. This process regenerates the palladium(0) catalyst and releases the final biaryl product. For reductive elimination to occur, the organic ligands must be in a cis orientation on the palladium center. libretexts.org The Pd(0) catalyst can then enter another catalytic cycle.

| Step | Description | Intermediate Species |

| Oxidative Addition | The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the C-X bond to form a Pd(II) complex. | trans-[Pd(Ar)(X)L₂] |

| Transmetalation | The 2-fluoro-4-pyridyl group is transferred from the tin reagent to the Pd(II) complex, displacing the halide. | trans-[Pd(Ar)(2-fluoro-4-pyridyl)L₂] |

| Isomerization | The trans complex isomerizes to the cis form to allow for reductive elimination. | cis-[Pd(Ar)(2-fluoro-4-pyridyl)L₂] |

| Reductive Elimination | The two organic groups are eliminated from the palladium center, forming the C-C bond of the product and regenerating the Pd(0) catalyst. | Pd(0)L₂ |

The efficiency and rate of the Stille coupling are significantly influenced by the electronic and steric properties of the substituents on both coupling partners.

On the Aryl/Heteroaryl Halide/Triflate: Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition. The nature of the leaving group (X) is also critical, with reactivity following the order: I > Br ≈ OTf >> Cl. numberanalytics.comnih.gov Aryl chlorides are often unreactive under standard conditions due to the strength of the C-Cl bond. libretexts.org

On the Organostannane: For arylstannane reagents, both electron-donating and electron-withdrawing groups can increase the rate of transmetalation, suggesting the possibility of different operative mechanisms. youtube.com However, sterically demanding substituents, particularly in the ortho-position of the aryl ring, can significantly decrease the reaction rate due to steric hindrance. youtube.com

The Stille coupling exhibits a broad substrate scope, making it a highly versatile tool for C-C bond formation.

Scope:

Electrophiles: A wide variety of aryl and heteroaryl iodides, bromides, and triflates are effective coupling partners. numberanalytics.comyoutube.com This includes complex, functionalized systems often found in natural product synthesis. wikipedia.org Acyl chlorides can also be used to form ketones. youtube.com

Organostannanes: this compound is representative of heteroaryl stannanes that couple efficiently. The reaction generally tolerates numerous functional groups on both partners, including esters, ketones, amines, and amides, which is a significant advantage over more reactive organometallic reagents. nih.gov

Limitations:

Aryl Chlorides: As mentioned, the coupling of aryl chlorides is often challenging and requires specialized, highly active catalyst systems. libretexts.orgnih.gov

Steric Hindrance: Bulky substituents near the reaction center on either coupling partner can impede the reaction. numberanalytics.comyoutube.com

Side Reactions: The most common side reaction is the homocoupling of the organostannane reagent to form a symmetrical bipyridyl dimer. youtube.com This can sometimes be mitigated by optimizing reaction conditions, such as the choice of catalyst, ligands, and the use of additives like copper(I) salts. numberanalytics.com

Toxicity: A major drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product. wikipedia.orgorganic-chemistry.org

| Coupling Partner | Reactivity | Notes |

| Aryl/Heteroaryl Iodides | High | Preferred electrophiles for Stille coupling. |

| Aryl/Heteroaryl Bromides | Good | Commonly used and generally effective. |

| Aryl/Heteroaryl Triflates | Good | Reactivity is often comparable to bromides. youtube.com |

| Aryl/Heteroaryl Chlorides | Low | Generally poor substrates requiring special conditions. libretexts.org |

| Acyl Chlorides | Good | Effective for the synthesis of ketones. libretexts.org |

While the Stille coupling is overwhelmingly used for the formation of carbon-carbon bonds, the formation of carbon-heteroatom bonds using this methodology is significantly less common and not well-established. numberanalytics.comorganic-chemistry.org The typical Stille reaction involves the coupling of two carbon-based fragments. Other named reactions, such as the Buchwald-Hartwig amination (for C-N bonds) or Buchwald-Hartwig etherification (for C-O bonds), are the standard methods for palladium-catalyzed carbon-heteroatom bond formation. These reactions typically involve coupling an aryl halide with a heteroatom nucleophile (e.g., an amine or alcohol) rather than a heteroatom-substituted organostannane.

Recent research has explored nickel-catalyzed Stille-type couplings of C–N electrophiles (quaternary ammonium (B1175870) salts) with arylstannanes, but this involves cleavage of a C-N bond on the electrophile rather than formation of a new bond to a heteroatom from the stannane's carbon atom. nih.govnih.gov For this compound, its application in forming C-N, C-O, or C-S bonds via a Stille-type pathway is not a documented or conventional transformation.

Stille Coupling with Aryl/Heteroaryl Halides and Triflates

C-F Bond Activation in Fluorinated Pyridine (B92270) Systems

The presence of a fluorine atom on the pyridine ring of this compound introduces an alternative reaction pathway: the activation and cleavage of the C–F bond by a transition metal center. This reactivity can compete with the desired Stille coupling at the C–Sn bond. The activation of C–F bonds, which are among the strongest single bonds in organic chemistry, is a challenging but increasingly important transformation. nih.govnih.gov

Transition metal complexes, particularly those of nickel and platinum, are known to mediate the cleavage of C–F bonds in fluoroaromatic and fluoroheteroaromatic molecules. nih.gov The process typically occurs via oxidative addition, where a low-valent metal center inserts into the C–F bond to form a metal-fluoride and a metal-aryl species (M(F)(Ar)).

For fluoropyridines, several factors influence C–F bond activation:

The Metal Center: The choice of metal is crucial. For instance, nickel complexes are often more effective for C–F activation than platinum, which may preferentially activate C–H bonds. nih.gov Palladium reacts much more slowly with compounds like pentafluoropyridine. nih.gov

Regioselectivity: In polyfluorinated pyridines, C–F activation often occurs preferentially at the 4-position. nih.gov However, activation at the 2-position is also well-documented, as seen in the reaction of 2,3,5-trifluoro-4-(trifluoromethyl)pyridine (B1334243) with platinum complexes. libretexts.org

Mechanistic Pathways: Beyond direct oxidative addition, alternative "phosphine-assisted" mechanisms have been identified. In these pathways, the phosphine (B1218219) ligand is not a spectator but actively participates by acting as a fluorine acceptor, proceeding through a four-center transition state. libretexts.org

In the context of this compound, a palladium(0) catalyst intended for the Stille coupling could potentially engage in a competing C–F activation at the 2-position. While the C–Sn bond is significantly more labile and kinetically favored for cleavage in the Stille cycle, the possibility of C–F activation represents a potential side reaction, especially under harsh conditions or with specific catalyst systems known to promote such transformations.

Transition Metal-Mediated C-F Activation Mechanisms (e.g., Nickel, Rhodium Catalysis)

The activation of the robust C-F bond in fluorinated pyridines is a challenging yet highly sought-after transformation in synthetic chemistry. Transition metals, particularly nickel and rhodium, have emerged as effective catalysts for this purpose. While direct studies on this compound are not extensively documented in publicly available literature, mechanistic insights can be drawn from studies on analogous fluorinated pyridine systems.

Nickel Catalysis: Nickel(0) complexes are known to activate C-F bonds in fluoropyridines, typically through an oxidative addition mechanism. For instance, studies on 2-fluoropyridines have shown that Ni(0) catalysts can insert into the C-F bond, forming a Ni(II)-fluoride complex. chemrxiv.orgchemrxiv.org This step is often the rate-determining step and is influenced by the ligand environment around the nickel center. The presence of electron-donating ligands on the nickel catalyst can enhance its reactivity towards the electron-deficient C-F bond. Subsequent steps in a catalytic cycle could involve transmetalation with a suitable coupling partner and reductive elimination to form a new C-C or C-heteroatom bond.

Rhodium Catalysis: Rhodium complexes have also been employed for C-F bond activation. Mechanistic studies on related fluorinated aromatics suggest that rhodium can activate C-F bonds through various pathways, including oxidative addition. rsc.org The reactivity and selectivity of rhodium catalysts are also highly dependent on the choice of ligands and reaction conditions.

Regioselectivity and Chemoselectivity in C-F Functionalization Pathways

When a molecule contains multiple reactive sites, such as the C-F and C-Sn bonds in this compound, controlling the regioselectivity and chemoselectivity of a reaction is paramount.

Regioselectivity: In the context of C-F activation on the pyridine ring, the position of activation is crucial. Studies on substituted 2-fluoropyridines have demonstrated that nickel catalysts can exhibit high regioselectivity, often favoring activation at the C2 position. chemrxiv.orgchemrxiv.org For a molecule like this compound, the electronic and steric influence of the tributylstannyl group at the 4-position would play a significant role in directing the regioselectivity of C-F activation. The interplay of these factors would determine whether the C-F bond at the 2-position is preferentially activated.

Chemoselectivity: A key challenge in the functionalization of this compound is achieving chemoselectivity between the C-F and C-Sn bonds. The C-Sn bond is generally more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions like the Stille coupling. Therefore, under typical Stille conditions, one would expect the reaction to occur at the tributylstannyl moiety, leaving the C-F bond intact. Achieving selective C-F bond activation in the presence of the more labile C-Sn bond would require carefully designed catalytic systems that preferentially interact with the C-F bond. This could potentially be achieved by using specific transition metals and ligands that have a higher affinity for C-F bond activation over C-Sn bond cleavage.

Other Relevant Reactivity Pathways

Beyond C-F activation, the tributylstannyl group offers a wide range of synthetic possibilities.

Substitution Reactions at the Tributylstannyl Moiety

The most prominent reaction involving the tributylstannyl group is the Stille cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the organostannane with an organic halide or triflate. In the case of this compound, it can serve as a nucleophilic partner in Stille couplings, transferring the 2-fluoro-4-pyridyl group to an electrophilic coupling partner.

The general mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species. The key steps are:

Oxidative Addition: The palladium(0) catalyst adds to the organic halide (R-X).

Transmetalation: The organostannane (in this case, this compound) transfers its organic group to the palladium complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.

The versatility of the Stille reaction allows for the introduction of a wide variety of substituents at the 4-position of the 2-fluoropyridine (B1216828) ring, making this compound a valuable intermediate in medicinal and materials chemistry.

Oxidation and Reduction Chemistry of Organostannanes

The tributylstannyl moiety can undergo oxidation and reduction, although these reactions are less common in synthetic applications compared to cross-coupling reactions.

Oxidation: Organostannanes can be oxidized under certain conditions, leading to the cleavage of the carbon-tin bond. This can occur through reaction with strong oxidizing agents. However, for synthetic purposes, the focus is typically on preserving the C-Sn bond for cross-coupling.

Reduction: The tributylstannyl group is generally stable to common reducing agents used in organic synthesis. However, under specific conditions, such as with strong hydride reagents or dissolving metal reductions, the C-Sn bond can be cleaved. A common transformation is protodestannylation, where treatment with an acid results in the replacement of the tributylstannyl group with a hydrogen atom. This can be a useful method for the selective removal of the stannyl (B1234572) group after it has served its synthetic purpose.

Applications of 2 Fluoro 4 Tributylstannyl Pyridine in Complex Molecular Synthesis

Role as a Versatile Building Block in the Construction of Diverse Organic Molecules

2-Fluoro-4-(tributylstannyl)pyridine is highly valued as a versatile building block, primarily due to the presence of the tributylstannyl (-SnBu₃) group. This moiety enables the compound to readily participate in palladium-catalyzed Stille cross-coupling reactions. wikipedia.orgorgsyn.org The Stille reaction is a powerful and widely used method for forming carbon-carbon bonds, which are the fundamental framework of all organic molecules. wikipedia.org

In this reaction, the tributylstannyl group acts as a transferable nucleophilic moiety, allowing the 2-fluoro-4-pyridyl fragment to be coupled with a wide array of organic electrophiles, such as aryl, heteroaryl, or vinyl halides and triflates. wikipedia.org This capability allows synthetic chemists to introduce the 2-fluoropyridine (B1216828) scaffold into larger, more complex molecular architectures with high precision and control. The stability of organostannanes to air and moisture, combined with the mild reaction conditions and broad functional group tolerance of the Stille coupling, makes this compound a reliable and adaptable tool in multi-step syntheses. orgsyn.org

Applications in Medicinal Chemistry and Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 2-fluoropyridine moiety, made accessible by reagents like this compound, is a valuable pharmacophore that has been incorporated into numerous biologically active compounds.

This compound and its isomers serve as critical intermediates in the synthesis of fluorinated drug candidates. The Stille coupling reaction provides a direct method for incorporating the fluoropyridyl unit into a target molecule. For instance, a closely related isomer, 3-fluoro-4-(tributylstannyl)pyridine, has been used in the synthesis of a flexible intermediate for the potent and selective A2B adenosine (B11128) receptor antagonist, LAS101057. This demonstrates the utility of such reagents in creating complex heterocyclic systems that are central to the final drug structure. The synthesis of novel fluorinated xanthine (B1682287) derivatives bearing a 2-fluoropyridine moiety has also been reported, highlighting the role of fluoropyridine building blocks in developing new therapeutic agents. harvard.edu

The fluorine atom is often referred to as a "superstar" in drug design due to its unique properties. Its small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence a molecule's biological properties. Strategically placing a fluorine atom on a pyridine (B92270) ring can alter the molecule's:

Metabolic Stability: The C-F bond is very strong and resistant to cleavage by metabolic enzymes, which can increase the drug's half-life in the body. orgsyn.org

Binding Affinity: Fluorine can engage in favorable interactions with enzyme active sites, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the drug's potency.

Lipophilicity: The introduction of fluorine can increase the molecule's lipophilicity, which affects its ability to cross cell membranes and the blood-brain barrier. harvard.edu

pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility and receptor interactions.

The adenosine A2B receptor is a G protein-coupled receptor that becomes activated under conditions of high adenosine levels, which are often associated with inflammation, hypoxia, and cancer. harvard.eduacs.org Consequently, antagonists that block this receptor are being actively investigated as potential therapies for cancer and inflammatory diseases. acs.org

Fluorinated pyridyl stannanes are key precursors for this class of drugs. For example, the synthesis of potent A2B antagonists has been achieved by incorporating fluoropyridine moieties into xanthine and pyrazine (B50134) scaffolds. harvard.edu The 2-fluoropyridine unit, in particular, has been used to create novel derivatives with high binding affinity for the A2B receptor. harvard.edu The table below shows the binding affinities of two novel fluorinated xanthine derivatives designed as A2B receptor antagonists, one of which contains the 2-fluoropyridine moiety.

| Compound | Structural Moiety | A2B Receptor Binding Affinity (Kᵢ, nM) |

|---|---|---|

| Compound 5 | 2-Fluoropyridine | 9.97 ± 0.86 |

| Compound 6 | 4-Fluoropiperidine | 12.3 ± 3.6 |

Data sourced from a study on novel fluorinated xanthine derivatives. harvard.edu

Contribution to Advanced Materials and Polymer Synthesis (e.g., Specialty Dyes)

While fluorinated organic compounds, including pyridine derivatives, are utilized in the development of advanced materials such as high-performance polymers and functional dyes due to their unique electronic properties and enhanced stability, specific examples detailing the use of this compound for these applications are not extensively documented in readily available scientific literature. The related compound, perfluoropyridine, has been employed in the synthesis of fluoropolymers and fluorinated network materials. nih.gov However, direct application of this compound in this area remains a subject for further exploration.

Synthesis of Ligands for Transition Metal Catalysis

The pyridine ring is a fundamental structural unit in a vast number of ligands used in transition metal catalysis and coordination chemistry. Bipyridines, which consist of two connected pyridine rings, are among the most common and versatile classes of chelating ligands. nih.gov They can coordinate to a metal center through their two nitrogen atoms, forming stable complexes that can catalyze a wide range of chemical transformations. nih.gov

This compound is an excellent precursor for the synthesis of unsymmetrical, fluorinated bipyridine ligands. nih.gov Through a palladium-catalyzed Stille coupling reaction, it can be coupled with a halogenated pyridine (or another pyridine derivative) to construct the bipyridine framework. The resulting fluorinated bipyridine ligand can then be used to form complexes with various transition metals, such as palladium, silver, or copper. nih.govmdpi.com The presence of the fluorine atom can influence the electronic properties of the ligand, which in turn can modulate the catalytic activity and selectivity of the resulting metal complex. nih.gov The non-fluorinated analog, 2-(tributylstannyl)pyridine, is also known to be used as a bidentate ligand. apolloscientific.co.uk

Catalytic Methodologies Involving 2 Fluoro 4 Tributylstannyl Pyridine

Utilization in Palladium-Catalyzed Cross-Coupling Systems (e.g., Stille Coupling)

The most prominent application of 2-Fluoro-4-(tributylstannyl)pyridine is in the palladium-catalyzed Stille cross-coupling reaction. wikipedia.orglibretexts.org This reaction is a powerful method for the formation of C-C bonds by coupling an organostannane with an organic halide or pseudohalide, such as a triflate. wikipedia.orgorgsyn.org In this context, this compound acts as the nucleophilic component, transferring the 2-fluoropyridin-4-yl group to the palladium catalyst, which then couples with an electrophilic partner.

The general mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organostannane with the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are effective for these transformations. harvard.edu The reaction conditions are generally mild and tolerant of a wide range of functional groups, making the Stille coupling a valuable tool in the synthesis of complex molecules, including pharmaceuticals and materials. orgsyn.org The reaction is used to synthesize 4-aryl-2-fluoropyridines, which are important structural motifs in medicinal chemistry.

Below is a table summarizing typical Stille coupling reactions involving this compound with various aryl halides.

| Coupling Partner (Electrophile) | Palladium Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aryl Iodide | Pd(PPh₃)₄ | None | DMF | 95 | High |

| Aryl Bromide | Pd₂(dba)₃ | P(t-Bu)₃ | Toluene | 100 | Moderate to High |

| Aryl Chloride | Pd(OAc)₂ | SPhos | Dioxane | 120 | Moderate |

| Aryl Triflate | Pd(PPh₃)₄ | LiCl | THF | 80 | High |

Role in Nickel-Mediated C-F Activation and Hydrodefluorination

While nickel-catalyzed cross-coupling reactions of aryl fluorides have emerged as a powerful synthetic tool, the specific role of this compound in nickel-mediated C-F activation and hydrodefluorination is not extensively documented in the available literature. acs.orgnih.gov Generally, nickel complexes are known to activate the strong C-F bond in fluorinated aromatics, leading to cross-coupling or hydrodefluorination products. acs.org

Copper-Mediated Coupling Reactions

Copper salts, particularly copper(I) iodide (CuI), are frequently used as additives in palladium-catalyzed Stille couplings to enhance the reaction rate and yield. harvard.eduorganic-chemistry.org This "copper effect" is attributed to the ability of Cu(I) to act as a scavenger for free phosphine (B1218219) ligands, which can inhibit the palladium catalyst, and to facilitate the transmetalation step. researchgate.net In some cases, copper can promote a tin-copper exchange, forming a more reactive organocopper intermediate. organic-chemistry.org

While copper is primarily used as a co-catalyst, there are instances of palladium-free, copper-catalyzed Stille-type couplings, particularly with activated substrates like allylic bromides. nih.gov However, specific examples of copper-mediated coupling reactions where this compound is the primary organometallic reagent are not well-documented. The synergistic effect of adding copper(I) salts to palladium-catalyzed Stille reactions involving this compound is an area that could benefit from further research to optimize coupling efficiencies. rsc.org

The table below illustrates the effect of a copper(I) additive on a typical Stille coupling reaction.

| Reaction | Catalyst System | Key Observation |

|---|---|---|

| Stille Coupling of an Aryl Bromide | PdCl₂/P(t-Bu)₃ | Moderate yield and reaction time. |

| Stille Coupling of an Aryl Bromide | PdCl₂/P(t-Bu)₃/CuI | Improved yield and significantly reduced reaction time. organic-chemistry.org |

Other Transition Metal-Catalyzed Processes

The utility of this compound in cross-coupling reactions catalyzed by transition metals other than palladium, nickel, and copper is not widely reported in the scientific literature. While other transition metals like rhodium and ruthenium are known to catalyze various organic transformations, their application in Stille-type couplings or other reactions involving this specific organostannane is not a common practice. nih.govrsc.org The vast majority of research on the catalytic applications of this compound has been focused on palladium-based systems due to their high efficiency and functional group tolerance in Stille reactions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. In the context of 2-Fluoro-4-(tributylstannyl)pyridine, DFT studies can elucidate the influence of the fluorine substituent and the tributylstannyl group on the pyridine (B92270) ring's electron density distribution. This, in turn, governs the compound's reactivity and selectivity in cross-coupling reactions.

DFT calculations can be employed to determine various molecular properties that are indicative of reactivity. For instance, the calculated molecular electrostatic potential (MEP) can reveal the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. Furthermore, frontier molecular orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate and accept electrons, which is fundamental to its role in catalytic cycles.

In a typical Stille coupling reaction involving this compound, DFT can be used to model the reactants, intermediates, and transition states. By calculating the energies of these species, researchers can predict the most likely reaction pathway and understand the factors that control regioselectivity and chemoselectivity. For example, DFT studies on similar pyridine derivatives have been used to compare the activation barriers for different reaction pathways, thereby explaining observed product distributions. researchgate.net

Table 1: Calculated Properties of this compound Relevant to Reactivity (Hypothetical DFT Data)

| Property | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -6.2 eV | Influences the ease of oxidative addition at the Palladium center. |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |

| C-Sn Bond Dissociation Energy | 75 kcal/mol | A key parameter in the transmetalation step of the Stille coupling. |

| Mulliken Charge on C4 | -0.25 | Indicates the nucleophilicity of the carbon atom bonded to the tin moiety. |

Note: The data in this table is illustrative and intended to represent the types of parameters obtained from DFT calculations.

Mechanistic Probes using Computational Chemistry to Elucidate Reaction Pathways

Computational chemistry offers a molecular-level view of reaction mechanisms that is often inaccessible through experimental means alone. For reactions involving this compound, computational studies can map out the entire catalytic cycle of, for example, a palladium-catalyzed Stille coupling. wikipedia.org This involves identifying and characterizing the key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Moreover, computational studies can shed light on competing reaction pathways and the formation of byproducts. mdpi.com For example, in some cross-coupling reactions, side reactions such as homocoupling or hydrodehalogenation can occur. mdpi.com Mechanistic probes using computational chemistry can help to understand the origins of these side reactions and provide guidance on how to minimize them.

Table 2: Key Mechanistic Steps in the Stille Coupling of this compound and an Aryl Halide (Illustrative)

| Mechanistic Step | Description | Key Computational Insights |

| Oxidative Addition | The palladium(0) catalyst inserts into the aryl-halide bond. | Calculation of the activation energy barrier for this step. |

| Transmetalation | The aryl group from the stannane (B1208499) is transferred to the palladium center. | Modeling the transition state geometry and the role of the fluoro group. |

| Reductive Elimination | The two coupled aryl groups are eliminated from the palladium center, regenerating the catalyst. | Determination of the exergonicity of this final step. |

Prediction of Reaction Outcomes and Rational Catalyst Design

A significant advantage of computational and theoretical investigations is their predictive power. By understanding the underlying principles that govern reactivity and selectivity, it becomes possible to predict the outcomes of new reactions and to rationally design more efficient catalysts.

For this compound, computational models can be used to screen a variety of reaction partners and catalysts to predict which combinations will lead to the desired product with high yield and selectivity. This in-silico screening can save significant time and resources compared to a purely experimental approach. For instance, a library of phosphine (B1218219) ligands could be computationally evaluated for their effect on the activation barriers of the key steps in a Stille coupling, allowing for the identification of the most promising candidates for experimental testing.

Furthermore, computational studies can guide the modification of the this compound structure itself to fine-tune its reactivity. By systematically varying substituents on the pyridine ring in a computational model, it is possible to understand their electronic and steric effects and to predict how these changes will impact the compound's performance in a given reaction. This rational, data-driven approach to catalyst and reagent design is a cornerstone of modern chemical research.

Table 3: Computationally Screened Ligands for a Hypothetical Stille Coupling with this compound

| Ligand | Predicted Rate-Determining Step Barrier (kcal/mol) | Predicted Yield |

| PPh3 | 22.5 | Moderate |

| P(t-Bu)3 | 18.2 | High |

| XPhos | 19.8 | High |

| SPhos | 20.1 | Moderate to High |

Note: The data presented is hypothetical and for illustrative purposes to demonstrate the application of computational screening.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis and application of organotin compounds, including 2-Fluoro-4-(tributylstannyl)pyridine, are often associated with environmental and toxicity concerns. chromatographyonline.comsdlookchem.com Future research is increasingly directed towards developing greener synthetic methodologies that minimize waste and the use of hazardous materials.

A significant area of focus is the development of Stille coupling reactions that can be performed in environmentally friendly solvents, such as water. rsc.orgnih.gov The use of nanoreactors formed from surfactants in aqueous media has shown promise for conducting these reactions at room temperature, thereby reducing energy consumption. rsc.org Another avenue of exploration is the use of solid-supported organotin reagents, which can be easily removed from the reaction mixture by filtration, simplifying purification and minimizing tin contamination in the final product. researchgate.netlookchem.com

Table 1: Comparison of Traditional vs. Greener Stille Coupling Protocols

| Feature | Traditional Stille Coupling | Greener Stille Coupling |

| Solvent | Organic Solvents (e.g., Toluene, THF) | Water, Ionic Liquids |

| Temperature | Often elevated temperatures | Room temperature to moderate heating |

| Catalyst Loading | Typically higher | Lower, with high turnover numbers |

| Byproduct Removal | Often requires extensive chromatography | Simplified purification, potential for catalyst recycling |

Exploration of Novel Catalytic Transformations and Catalyst Systems

The efficiency and scope of reactions involving this compound are heavily dependent on the catalyst system employed. While palladium-based catalysts are the most common, research into novel catalyst systems is a vibrant area. researchgate.netresearchgate.netmdpi.com

Recent advancements in catalyst design include the development of highly active palladium catalysts supported by bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). researchgate.netnumberanalytics.com These catalysts can facilitate challenging coupling reactions and often operate at lower catalyst loadings. researchgate.net Nanoparticle-based catalysts are also gaining traction due to their high surface-area-to-volume ratio and potential for recyclability. researchgate.netacs.orgtandfonline.com

Beyond palladium, there is growing interest in exploring alternative, more abundant, and less expensive metal catalysts such as nickel and copper for Stille-type couplings. numberanalytics.comontosight.ai The development of these non-palladium catalysts could provide more cost-effective and sustainable routes for the synthesis of 2-fluoro-4-aryl/heteroarylpyridines.

Table 2: Emerging Catalyst Systems for Cross-Coupling Reactions

| Catalyst Type | Key Advantages |

| Palladacycles | High stability and activity |

| N-Heterocyclic Carbene (NHC) Ligands | Strong σ-donating ability, enhancing catalyst performance |

| Nanoparticle Catalysts | High surface area, potential for recyclability |

| Non-Palladium Catalysts (e.g., Ni, Cu) | Lower cost, greater abundance |

Expansion of Applications in Chemical Biology and Advanced Drug Development

The 2-fluoropyridine (B1216828) moiety is a valuable pharmacophore in medicinal chemistry due to its unique electronic properties and ability to modulate the physicochemical properties of a molecule. mdpi.comnih.govresearchgate.net Consequently, this compound is a critical precursor for the synthesis of a wide range of biologically active compounds. nih.govnih.gov

Future research will likely focus on leveraging this building block to access novel chemical space for drug discovery. The introduction of the 2-fluoro-4-pyridyl scaffold into complex molecules can influence metabolic stability, binding affinity, and bioavailability. researchgate.net There is particular interest in synthesizing fluorinated analogues of existing drugs or natural products to improve their therapeutic profiles. uni-muenster.de

In chemical biology, this compound can be used to synthesize probes for studying biological processes. The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions and enzyme mechanisms. mdpi.com The development of novel 2-fluoropyridine-containing molecules as inhibitors for kinases or other enzymes is an active area of research. researchgate.netmdpi.comacs.org

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and efficiency. beilstein-journals.orgvcu.edumdpi.com The integration of flow chemistry with the synthesis and application of this compound represents a key future direction.

Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. rsc.org This is particularly beneficial for palladium-catalyzed reactions, where rapid mixing and efficient heat transfer can minimize the formation of byproducts. mdpi.com The synthesis of pyridine-containing molecules has already been successfully demonstrated using flow chemistry. beilstein-journals.orgvcu.eduacsgcipr.org

Furthermore, the combination of flow chemistry with automation and real-time reaction monitoring can enable high-throughput screening of reaction conditions and rapid optimization of synthetic routes. rsc.orgyoutube.com This approach will be crucial for the efficient and scalable production of complex molecules derived from this compound for industrial applications.

常见问题

Basic: What is the most reliable synthetic route for 2-fluoro-4-(tributylstannyl)pyridine in academic settings?

Methodological Answer:

The compound is typically synthesized via Stille coupling , leveraging palladium-catalyzed cross-coupling between halogenated pyridines and tributyltin reagents. A validated protocol involves:

- Reactants : 2-Fluoro-4-iodopyridine and hexabutylditin (or tributyltin chloride).

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄], 2–5 mol%) .

- Conditions : Reflux in anhydrous toluene under inert atmosphere (N₂/Ar) for 12–24 hours.

- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients.

- Yield : 60–75% (varies with stoichiometric ratios and catalyst activity).

Key Validation : Monitor reaction progress via TLC (Rf ≈ 0.4 in 9:1 hexane/EtOAc) and confirm structure via Sn NMR (δ ≈ 0–10 ppm for Sn-C coupling) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Tributylstannyl compounds are toxic and require strict safety protocols:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis/oxidation.

- Decontamination : Clean spills with 10% KOH in ethanol to neutralize organotin residues .

- Disposal : Collect waste in designated containers for hazardous organometallics (consult institutional EH&S guidelines) .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

Multi-technique validation is required:

Advanced: How do reaction mechanisms differ when using this compound in cross-coupling versus direct functionalization?

Methodological Answer:

- Cross-Coupling (Stille) : Pd(0) mediates transmetalation between Sn and Pd, followed by reductive elimination. The fluorine substituent stabilizes the Pd intermediate via electron-withdrawing effects, enhancing coupling efficiency .

- Direct Functionalization : Electrophilic substitution at the Sn center is hindered by fluorine’s ortho-directing effects. Use Lewis acids (e.g., AlCl₃) to activate the pyridine ring for SNAr reactions .

Contradiction Note : Fluorine’s electronic effects may reduce Sn reactivity in polar solvents (e.g., DMF), necessitating non-polar media (toluene) .

Advanced: How to resolve contradictions in reported yields for Stille couplings involving tributylstannylpyridines?

Methodological Answer:

Yield discrepancies often arise from:

- Catalyst Deactivation : Trace oxygen or moisture poisons Pd(0). Use rigorous Schlenk techniques and degassed solvents .

- Steric Effects : Bulky substituents near the Sn group (e.g., 2-fluoro) slow transmetalation. Optimize catalyst loading (5–10 mol%) and reaction time (24–48 hrs) .

- Byproduct Formation : Competing homocoupling of tin reagents. Add CsF or LiCl to suppress undesired pathways .

Advanced: What strategies optimize reaction conditions for this compound in heterocyclic synthesis?

Methodological Answer:

- Solvent Selection : Anhydrous toluene or THF minimizes side reactions (e.g., hydrolysis).

- Temperature Control : Reflux (110°C) for Stille coupling; lower temps (0°C → rt) for SNAr to avoid Sn-C bond cleavage .

- Additives : CuI (10 mol%) accelerates Pd-catalyzed reactions; DMAP improves nucleophilic substitution regioselectivity .

Advanced: Are there alternatives to tributylstannyl groups for analogous pyridine functionalization?

Methodological Answer:

- Trimethylstannyl : Higher reactivity but greater toxicity (limited to small-scale use) .

- Silyl Reagents (e.g., TMS) : Less toxic but require harsher conditions (e.g., fluoride activation) .

- Borylation : 4-Bromo-2-fluoropyridine + bis(pinacolato)diboron (Pd-catalyzed). Yields comparable but requires post-functionalization .

Advanced: How does the stability of this compound impact long-term storage and experimental reproducibility?

Methodological Answer:

- Degradation Pathways : Hydrolysis (moisture) or oxidation (O₂) forms Sn oxides. Monitor via Sn NMR for Sn-O peaks (δ > 200 ppm) .

- Stabilization : Store under argon with molecular sieves (3Å). Pre-purify via freeze-pump-thaw cycles to remove dissolved O₂ .

- Reproducibility Tip : Aliquot stock solutions in anhydrous THF and avoid repeated freeze-thaw cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。